Cas no 15917-50-7 (Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI))
15917-50-7 structure
Product Name:Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI)
Numero CAS:15917-50-7
MF:C25H27NO
MW:357.487986803055
CID:183561
PubChem ID:3036702
Update Time:2025-04-19
Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI)
- 2-[4-[(Z)-1,2-diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine
- TAMOXIFEN
- (Z)-2-(4-(1,2-Diphenyl-1-propenyl)phenoxy)-N,N-dimethylethanamine
- Ethanamine, 2-(4-(1,2-diphenyl-1-propenyl)phenoxy)-N,N-dimethyl-, (Z)-
- ethanamine, 2-[4-[(1Z)-1,2-diphenyl-1-propen-1-yl]phenoxy]-N,N-dimethyl-
- Q27272393
- 15917-50-7
- SCHEMBL17164697
- Tamoxifen Citrate Imp. D (EP) Z-Isomer; Tamoxifen Imp. D (EP) Z-Isomer; 2-[4-[(Z)-1,2-Diphenylprop-1-enyl]phenoxy]-N,N-dimethylethanamine; Tamoxifen Citrate Impurity D as Z-Isomer; Tamoxifen Impurity D as Z-Isomer
- 2-(4-((Z)-1,2-DIPHENYLPROP-1-ENYL)PHENOXY)-N,N-DIMETHYLETHANAMIN
- 9D8W3B5C6R
- UNII-9D8W3B5C6R
- Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-,(Z)-
- CHEMBL93023
- (Z)-desethyl methyl tamoxifen
- Desethyl methyl tamoxifen, (Z)-
-
- Inchi: 1S/C25H27NO/c1-20(21-10-6-4-7-11-21)25(22-12-8-5-9-13-22)23-14-16-24(17-15-23)27-19-18-26(2)3/h4-17H,18-19H2,1-3H3/b25-20-
- Chiave InChI: YBZBQYHSLRTDHL-QQTULTPQSA-N
- Sorrisi: O(CCN(C)C)C1C=CC(=CC=1)/C(/C1C=CC=CC=1)=C(/C)\C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 357.20941
- Massa monoisotopica: 357.209264485g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 27
- Conta legami ruotabili: 7
- Complessità: 449
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.7
- Superficie polare topologica: 12.5Ų
Proprietà sperimentali
- Densità: 1.052±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilità: Quasi insolubile (0,012 g/l) (25°C),
- PSA: 12.47
Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI) Letteratura correlata
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
15917-50-7 (Ethanamine,2-[4-(1,2-diphenyl-1-propenyl)phenoxy]-N,N-dimethyl-, (Z)- (9CI)) Prodotti correlati
- 68047-06-3(4-Hydroxytamoxifen)
- 68392-35-8(Afimoxifene)
- 10540-29-1(Tamoxifen)
- 110025-28-0(N-Desmethyl-4-hydroxy Tamoxifen (approx. 1:1 E/Z Mixture))
- 82413-20-5(Droloxifene)
- 82413-23-8(4’-Hydroxy Tamoxifen (contains up to 10% E isomer))
- 13002-65-8((E)-Tamoxifen)
- 157698-32-3(Tamoxifen-d)
- 65213-48-1((Z)-4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso